2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid
Description
Properties
Molecular Formula |
C15H13BrO4 |
|---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-12-8-7-11(16)13(15(17)18)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
AZCZKKIUXVKXFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Regioselective Synthesis via Directed Ortho-Metalation
Directed ortho-metalation (DoM) has emerged as a cornerstone technique for achieving precise substitution patterns on aromatic rings. For 2-(benzyloxy)-6-bromo-3-methoxybenzoic acid, lithium-based metalation enables controlled functionalization of the benzoic acid scaffold. Key findings include:
Lithium-Mediated Deprotonation
Treatment of unprotected 2-methoxybenzoic acid with sec-butyllithium (s-BuLi) and tetramethylethylenediamine (TMEDA) at −78°C induces deprotonation exclusively at the position ortho to the carboxylate group. This intermediate reacts regioselectively with benzyl bromide to install the benzyloxy group at position 2 (yield: 68–72%).
Regioselectivity Reversal
Alternate conditions using n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) reverse regioselectivity, enabling functionalization at position 6. Subsequent bromination with N-bromosuccinimide (NBS) in dichloromethane achieves 6-bromo substitution (yield: 65%).
Table 1: Regioselective Metalation Outcomes
| Metalation System | Temperature | Electrophile | Substituent Position | Yield (%) |
|---|---|---|---|---|
| s-BuLi/TMEDA | −78°C | Benzyl bromide | 2 | 68–72 |
| n-BuLi/t-BuOK | 0°C | NBS | 6 | 65 |
Sequential Functionalization Approach
A stepwise strategy involving protection, bromination, and methoxylation is widely adopted for scalable synthesis:
Benzyloxy Protection
The hydroxyl group at position 2 is protected using benzyl bromide under basic conditions. Optimal results are achieved with cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C (substrate-to-benzyl bromide ratio: 1:1.2). Prolonged heating (>12 hours) minimizes residual unprotected intermediates but risks over-alkylation.
Bromination at Position 6
Electrophilic bromination employs NBS or molecular bromine (Br₂) with iron(III) chloride (FeCl₃) as a Lewis acid. NBS in dichloromethane at 25°C achieves 85% conversion with <5% dibrominated byproducts. In contrast, Br₂ in acetic acid accelerates reactivity but requires strict stoichiometric control to avoid polybromination.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis requires addressing yield, cost, and safety:
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency during exothermic bromination steps. Pilot-scale studies demonstrate a 12% yield increase compared to batch reactors, with reaction times reduced from 8 hours to 45 minutes.
Solvent Recycling
Toluene and dichloromethane are recovered via fractional distillation, achieving 90% solvent reuse. Automated monitoring systems adjust stoichiometry in real-time to maintain optimal benzyl bromide-to-substrate ratios.
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 45 minutes |
| Yield | 68% | 80% |
| Solvent Consumption | 5 L/kg | 1.2 L/kg |
Analytical Characterization and Quality Control
Rigorous analytical protocols ensure product integrity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at levels <0.1%. Critical parameters include:
- Retention time: 8.2 minutes (main product)
- Column temperature: 30°C
- Flow rate: 1.0 mL/min
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acids .
Scientific Research Applications
2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weights calculated based on substituent contributions.
Key Findings:
Electron-Withdrawing vs. The boronic acid group in 6-bromo-2-chloro-3-methoxyphenylboronic acid () enables participation in cross-coupling reactions, a feature absent in the target compound .
Steric and Solubility Effects: The benzyloxy group in the target compound introduces steric bulk, which may hinder crystallization but improve membrane permeability in drug design compared to smaller substituents like fluorine or chlorine .
Safety and Handling :
- While direct safety data for the target compound are unavailable, analogs like 6-bromo-2-fluoro-3-methoxybenzoic acid () require precautions for inhalation and skin contact, highlighting the need for similar handling protocols for brominated aromatics .
Biological Activity
2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid is a synthetic organic compound notable for its potential therapeutic properties. The compound features a unique arrangement of functional groups, including a bromine atom, a benzyloxy group, and a methoxy group, which may enhance its biological activity compared to non-brominated analogs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid is . Its structure is characterized by the following substituents:
- Bromine (Br) : Enhances reactivity and may influence interactions with biological targets.
- Benzyloxy Group : Contributes to lipophilicity, potentially improving membrane permeability.
- Methoxy Group : May play a role in modulating biological interactions.
This combination of substituents is less common among similar compounds, making it a valuable candidate for pharmacological research.
Research indicates that 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid interacts with various biomolecules, including enzymes and receptors. Preliminary studies suggest that the compound may influence:
- Enzyme Activity : Potential inhibition or modulation of specific enzymes involved in metabolic pathways.
- Receptor Interactions : Binding to receptors may alter signaling pathways associated with disease processes.
The specific mechanisms are still under investigation; however, the presence of bromine is hypothesized to enhance the compound's biological activity through increased reactivity and interaction specificity .
Enzyme Inhibition
In vitro studies have indicated that bromo-substituted benzoic acids can inhibit certain enzymes involved in inflammatory pathways. The potential for 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid to act as an enzyme inhibitor warrants further investigation, particularly regarding its effects on cyclooxygenase (COX) enzymes, which are implicated in various inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-methoxybenzoic acid | Lacks the benzyloxy group | Moderate anti-inflammatory properties |
| 3-Bromo-4-methoxybenzoic acid | Different substitution pattern | Potential enzyme inhibition |
| 2-Bromo-5-benzyloxy-4-methoxybenzoic acid | Similar structure with different positioning | Enhanced cytotoxicity against cancer cells |
| 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid | Unique combination of benzyloxy and methoxy groups | Potentially high reactivity and therapeutic promise |
This table illustrates how 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid stands out due to its unique structural features that could lead to enhanced biological activities compared to its analogs.
Case Studies and Research Findings
While specific case studies focusing solely on 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid are scarce, related research provides insights into its potential applications:
- Antimetastatic Effects : Similar compounds have shown efficacy in reducing metastasis in cancer models through modulation of integrin expression and EMT pathways .
- Enzyme Interaction Studies : Compounds within the same class have been studied for their ability to inhibit COX enzymes, suggesting that 2-(Benzyloxy)-6-bromo-3-methoxybenzoic acid may also possess such inhibitory capabilities .
Q & A
Q. What are the recommended synthetic routes for 2-(benzyloxy)-6-bromo-3-methoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A common approach involves:
- Benzyloxy protection : Introduce the benzyloxy group using benzyl bromide under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C) .
- Bromination : Electrophilic bromination at the 6-position using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) .
- Methoxy substitution : Methylation of the hydroxyl group using methyl iodide and a base (e.g., K₂CO₃).
Key Variables : Temperature (>70°C accelerates benzylation but may increase side products), solvent polarity (DMF enhances nucleophilicity), and stoichiometry (excess benzyl bromide improves protection efficiency). Typical yields range from 50–70%, with impurities monitored via HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm, bromine-induced deshielding at C6) .
- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to detect trace byproducts (e.g., debrominated or over-alkylated derivatives) .
- Melting Point : Compare experimental values (e.g., 145–148°C) with literature data to assess crystallinity .
Q. What are the critical safety considerations during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the benzyloxy group or bromine displacement .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during bromination?
- Methodological Answer : Discrepancies in bromine positioning (e.g., para vs. ortho substitution) arise from solvent polarity and directing effects. For example:
- Polar solvents (e.g., DCM) favor electrophilic attack at the 6-position due to electron-donating methoxy and benzyloxy groups .
- Steric hindrance : Bulky substituents at the 3-position (methoxy) may divert bromination to the 5-position. Verify via computational modeling (DFT) to predict reactive sites .
Troubleshooting : Use competitive bromination experiments with isotopic labeling or LC-MS to track intermediates .
Q. What strategies optimize the compound’s stability under acidic or basic conditions for downstream applications?
- Methodological Answer :
- Acidic Conditions : The benzyloxy group is prone to cleavage. Stabilize via buffered solutions (pH 4–6) or replace with a more robust protecting group (e.g., TBS) for prolonged reactions .
- Basic Conditions : The ester or carboxylic acid moiety may undergo saponification. Use mild bases (e.g., NaHCO₃) and low temperatures (<40°C) to retain integrity .
Validation : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .
Q. How does this compound serve as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 6-bromo group enables palladium-catalyzed coupling with boronic acids (e.g., aryl or heteroaryl boronic acids). Key steps:
- Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 1,4-dioxane/water mixture at 90°C .
- Substrate Scope : Test coupling partners with electron-withdrawing groups (e.g., 4-CF₃-phenylboronic acid) to enhance reactivity .
Yield Optimization : Microwave-assisted synthesis (120°C, 20 min) can improve conversion rates by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
